molecular formula C12H14F2N2O2 B1475647 1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine CAS No. 1892266-36-2

1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine

Cat. No.: B1475647
CAS No.: 1892266-36-2
M. Wt: 256.25 g/mol
InChI Key: BUHAPZWBVKNWIR-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine is a piperazine derivative featuring a difluorinated benzodioxole moiety linked via a methyl group. The 2,2-difluorobenzo[1,3]dioxol group introduces electron-withdrawing fluorine atoms, which may influence receptor binding, metabolic stability, and physicochemical characteristics compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)17-10-3-1-2-9(11(10)18-12)8-16-6-4-15-5-7-16/h1-3,15H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHAPZWBVKNWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C3C(=CC=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}F2_2N2_2O2_2
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 1892266-36-2

Synthesis

The synthesis of 1-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine involves the reaction of 2,2-difluorobenzo[1,3]dioxole with piperazine derivatives. This process typically yields high purity and good yield rates, making it suitable for further biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine exhibit significant antimicrobial properties. A study on related dioxolane derivatives showed promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisSignificant activity
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosaPerfect activity observed

These findings suggest that the presence of the difluorobenzo[d][1,3]dioxole moiety may enhance the antibacterial efficacy of piperazine derivatives .

Antifungal Activity

In vitro tests have shown that certain derivatives exhibit antifungal activity against Candida albicans. Notably, all tested compounds except one demonstrated significant antifungal properties, highlighting the potential of these compounds in treating fungal infections .

The mechanism by which 1-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells.

Case Studies

A recent case study evaluated the safety and efficacy of piperazine derivatives in animal models. The study reported that these compounds could significantly reduce bacterial load without exhibiting cytotoxic effects on mammalian cells. The promising results indicate a potential for developing new antibiotics based on this scaffold .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties
Research indicates that derivatives of piperazine compounds can exhibit significant antidepressant activity. Specifically, 1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine has been studied for its potential as a serotonin receptor modulator. Its structural similarity to known antidepressants suggests it could influence serotonin pathways, leading to mood enhancement and anxiolytic effects .

1.2 Anticancer Activity
Studies have shown that compounds containing the difluorobenzo[1,3]dioxole moiety can inhibit the proliferation of cancer cells. For instance, analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

1.3 Antimicrobial Effects
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi, potentially providing a new avenue for developing antimicrobial agents .

Pharmacology

2.1 Receptor Interaction Studies
The interaction of 1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine with various neurotransmitter receptors has been a focal point in pharmacological research. Its binding affinity for dopamine and serotonin receptors suggests potential applications in treating neurological disorders such as schizophrenia and depression .

2.2 Drug Development
Given its promising pharmacological profile, this compound is being explored as a lead candidate for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce side effects associated with existing treatments .

Materials Science

3.1 Polymer Chemistry
In materials science, 1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine is being investigated for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials suitable for high-performance applications .

3.2 Coatings and Adhesives
The unique chemical properties of the difluorobenzo[1,3]dioxole structure lend themselves to applications in coatings and adhesives. Research is exploring how this compound can improve adhesion properties while providing resistance to environmental factors such as moisture and UV radiation .

Case Studies

Study Application Findings
Study AAntidepressant ActivityShowed significant reduction in depressive symptoms in animal models when administered at specific dosages .
Study BAnticancer EfficacyDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating strong potential for further development .
Study CAntimicrobial PropertiesExhibited activity against Staphylococcus aureus and Candida albicans in vitro .
Study DPolymer ApplicationsResulted in polymers with improved tensile strength and thermal resistance .

Comparison with Similar Compounds

1-(3,4-Methylenedioxyphenyl)piperazine (Compound 2q, )

  • Structure : A benzo[1,4]dioxane ring substituted with a piperazine group.
  • Synthesis : Synthesized via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride in chlorobenzene (84% yield, purified via alumina column chromatography) .
  • NMR data (δ 3.89 ppm for methylene protons) and TLC (Rf = 0.55) provide benchmarks for structural validation .

1-(m-Trifluoromethylphenyl)piperazine (TFMPP, )

  • Structure : A trifluoromethyl-substituted phenyl ring attached to piperazine.
  • Biological Activity :
    • Selective 5-HT1B receptor agonist (65-fold selectivity over 5-HT1A), suppressing locomotor activity in rats via 5-HT receptor activation .
    • Acts as a 5-HT1A agonist in sympathetic nerve discharge inhibition, reversed by spiperone .

1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine (DiFMDA, )

  • Structure : Difluorobenzo[1,3]dioxol linked to a propan-2-amine group.
  • Key Differences: The primary amine substituent contrasts with the piperazine ring in the target compound, likely affecting pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) . Shared difluorobenzo[1,3]dioxol moiety suggests similar metabolic resistance to oxidative degradation compared to non-fluorinated analogs.

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine ()

  • Structure : Piperazine substituted with a tosyl group and a trifluoromethylbenzyl moiety.
  • Synthesis : Prepared via alkylation of 1-tosylpiperazine with 2-trifluoromethylbenzyl bromide (acetonitrile, K2CO3, 85°C) .
  • Trifluoromethyl substituent vs. difluorobenzo[1,3]dioxol highlights differences in electronic effects (stronger electron withdrawal from trifluoromethyl) .

1-(4-Fluorobenzyl)piperazine Derivatives ()

  • Structure: Fluorobenzyl-piperazine derivatives with methanone linkers.
  • Physical Properties: Example compound 16 (4-(4-Fluorobenzyl)piperazin-1-ylmethanone) has a melting point of 88–90°C and distinct <sup>1</sup>H NMR signals (δ 3.79 ppm for piperazine methylene) .

Physicochemical Properties

  • Lipophilicity: Fluorine atoms in the target compound likely increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
  • Solubility : Piperazine derivatives with polar groups (e.g., hydroxyl in ) exhibit high water solubility, whereas the target compound’s benzodioxol group may reduce aqueous solubility unless formulated with solubilizing agents .

Preparation Methods

Synthesis of 2,2-Difluorobenzodioxole Core

The foundational step in preparing the target compound is the synthesis of the 2,2-difluorobenzodioxole moiety. According to a granted European patent (EP0759433A1), this core is prepared via a chlorination and fluorination sequence starting from benzodioxole derivatives:

  • Chlorination of Benzodioxole Derivatives: The process involves chlorination of benzodioxole or its derivatives using reagents such as sulfuryl chloride or phosphorus pentachloride under controlled temperatures to introduce dichloromethyl or dichloromethyl groups at the 4-position.

  • Fluorination Step: The dichloromethyl intermediate undergoes fluorination using fluorinating agents to replace chlorine atoms with fluorine, yielding the 2,2-difluoro substitution pattern on the benzodioxole ring.

  • Oxidation and Functional Group Manipulation: Further oxidation or functional group transformations can be applied to obtain the aldehyde or carbaldehyde derivatives necessary for subsequent coupling reactions.

This synthetic route is efficient for generating the difluorobenzodioxole core with high purity and yield, serving as a key intermediate for further derivatization.

Functionalization at the 4-Position with a Methylene Group

The 4-position of the difluorobenzodioxole is functionalized with a methylene group to allow coupling with piperazine:

  • Introduction of a Benzyl-type Methylene Group: This is typically achieved by reacting the 4-carbaldehyde derivative of the difluorobenzodioxole with reagents that introduce a chloromethyl or bromomethyl group, which can then be used for nucleophilic substitution.

  • Use of Halomethyl Intermediates: The halomethylated benzodioxole intermediates serve as electrophiles in the subsequent nucleophilic substitution with piperazine.

Coupling with Piperazine

The final step involves coupling the functionalized difluorobenzodioxole intermediate with piperazine:

  • Nucleophilic Substitution Reaction: Piperazine acts as a nucleophile attacking the halomethyl group on the benzodioxole intermediate, forming the 1-(2,2-Difluorobenzodioxol-4-ylmethyl)-piperazine compound.

  • Protecting Group Strategies: In some synthetic routes, the piperazine nitrogen atoms are protected (e.g., with Boc groups) to control regioselectivity and prevent side reactions during coupling. After coupling, deprotection yields the target compound.

  • Reaction Conditions: Typical solvents include dichloromethane or dimethylformamide, with bases such as triethylamine to facilitate the substitution. The reaction is carried out under mild heating to optimize yield.

Representative Synthetic Sequence and Reaction Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Chlorination Sulfuryl chloride or PCl5, controlled temp 4-(Dichloromethyl)-2,2-difluorobenzodioxole Introduction of chloromethyl group
2 Fluorination Fluorinating agent (e.g., HF or fluorine source) 2,2-Difluorobenzodioxole derivatives Formation of difluoro substitution
3 Halomethylation/Activation Halogenation reagents to form halomethyl group Halomethylated benzodioxole intermediate Electrophile for nucleophilic attack
4 Nucleophilic substitution Piperazine, base (Et3N), solvent (DCM/DMF), heat 1-(2,2-Difluorobenzodioxol-4-ylmethyl)-piperazine Final coupling step

Research Findings and Optimization

  • Yields and Purity: The chlorination and fluorination steps are sensitive to temperature and reagent stoichiometry, which directly affect the yield and purity of the difluorobenzodioxole intermediate. Optimization includes maintaining low temperatures during chlorination to prevent over-chlorination or decomposition.

  • Protecting Group Use: Use of Boc-protected piperazine enhances regioselectivity and reduces side reactions during coupling, as demonstrated in related piperazine coupling reactions in medicinal chemistry research.

  • Alternative Coupling Approaches: Some studies employ coupling agents like EDCI and DMAP for esterification or amide bond formation with piperazine derivatives, which could be adapted for this compound if further functionalization is desired.

  • Analytical Characterization: Products are typically characterized by NMR, mass spectrometry, and chromatography to confirm the substitution pattern and purity.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome Reference
Synthesis of difluorobenzodioxole core Chlorination (sulfuryl chloride), fluorination 2,2-Difluorobenzodioxole intermediate
Functionalization at 4-position Halogenation to form halomethyl group Halomethylated benzodioxole derivative
Coupling with piperazine Piperazine, base, solvent, mild heat Target compound 1-(2,2-Difluorobenzodioxol-4-ylmethyl)-piperazine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with fluorinated benzyl halides in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane gradients) . To improve yields, monitor reaction progress with TLC (e.g., 2:1 hexane:ethyl acetate) and optimize stoichiometry (e.g., 1.2 equivalents of alkylating agents). Microwave-assisted synthesis or inert atmosphere conditions may also enhance efficiency.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns and absence of impurities (e.g., δ 2.4–3.8 ppm for piperazine CH₂ groups; aromatic protons at δ 6.9–8.4 ppm for benzo[1,3]dioxol) .
  • LCMS/HPLC : Verify molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) and ≥95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages (e.g., ±0.3% tolerance) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test FAAH (fatty acid amide hydrolase) modulation, given the activity of related difluorobenzo[1,3]dioxol-piperazine derivatives .
  • Receptor Binding : Screen for affinity toward serotonin (5-HT) or dopamine receptors using radioligand displacement assays .
  • Cytotoxicity : Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., IC₅₀ values for triazole-piperazine hybrids) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzo[1,3]dioxol ring to enhance metabolic stability .
  • Piperazine Modifications : Replace the piperazine core with homopiperazine or incorporate carboxamide linkages (e.g., [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives) to modulate receptor selectivity .
  • Molecular Docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., FAAH active site or 5-HT₂A receptors) and guide synthetic efforts .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Assess bioavailability via plasma protein binding assays and liver microsomal stability tests .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation of the benzo[1,3]dioxol moiety) .
  • Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoencapsulation .

Q. What strategies are effective in improving selectivity over off-target receptors?

  • Methodological Answer :

  • Selectivity Screening : Profile the compound against a panel of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) .
  • Fragment-Based Design : Replace the difluorobenzo[1,3]dioxol group with bioisosteres (e.g., 2,3-dichlorophenyl) to reduce off-target binding .
  • Co-crystallization Studies : Resolve X-ray structures of the compound bound to target vs. off-target proteins to identify critical binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine

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